

# TachypleginA-2 peptide primary sequence and structure

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An In-depth Technical Guide to the TachypleginA-2 (Tachyplesin II) Peptide

This guide provides a comprehensive overview of the primary sequence, structure, and function of the antimicrobial peptide Tachyplesin II, intended for researchers, scientists, and drug development professionals.

## Introduction

Tachyplesin II is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus).[1][2] It belongs to the tachyplesin family of peptides, which are key components of the innate immune system of these ancient marine arthropods.[3] Tachyplesin II exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its antimicrobial action, coupled with its potential anticancer properties, has made it a subject of significant research interest for the development of new therapeutic agents.[3]

# **Primary Sequence and Physicochemical Properties**

Tachyplesin II is a cationic peptide composed of 17 amino acid residues. A key feature of its primary structure is the presence of four cysteine residues that form two intramolecular disulfide bonds.[1][2] The C-terminus of the peptide is an amidated arginine.[1][2]

The primary amino acid sequence of Tachyplesin II is presented in Table 1.



Table 1: Primary Sequence of Tachyplesin II

Sequence (Three-Letter Code)	Sequence (One-Letter Code)
Arg-Trp-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile- Cys-Tyr-Arg-Arg-Cys-Arg-NH2	RWCFRVCYRGICYRRCR-NH2

Source: UniProt P14214, Miyata, T. et al. (1989)[1][2]

The precursor protein of Tachyplesin II is 77 amino acids in length and includes a signal peptide and a propeptide which are cleaved to yield the mature peptide.[1]

Table 2: Physicochemical Properties of Tachyplesin II

Property	Value	
Molecular Weight	2263.7 Da	
Theoretical pl	11.72	
Net Charge at pH 7	+8	
Amino Acid Composition	Arg (5), Cys (4), Tyr (2), Trp (1), Phe (1), Val (1), Gly (1), Ile (1)	

## **Three-Dimensional Structure**

The three-dimensional structure of Tachyplesin II has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The peptide adopts a distinct amphipathic  $\beta$ -hairpin structure, stabilized by the two disulfide bonds.[3][4] This conformation consists of two antiparallel  $\beta$ -strands connected by a  $\beta$ -turn.

The disulfide bridges in Tachyplesin II are formed between Cys-3 and Cys-16, and between Cys-7 and Cys-12.[2] This structural arrangement is crucial for its biological activity, creating a molecule where the hydrophobic and cationic residues are spatially segregated. This amphipathicity allows for the interaction with and disruption of microbial cell membranes.

# **Antimicrobial Activity and Mechanism of Action**



Tachyplesin II demonstrates potent antimicrobial activity against a wide array of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Table 3: Minimum Inhibitory Concentrations (MICs) of Tachyplesin II against various bacteria.

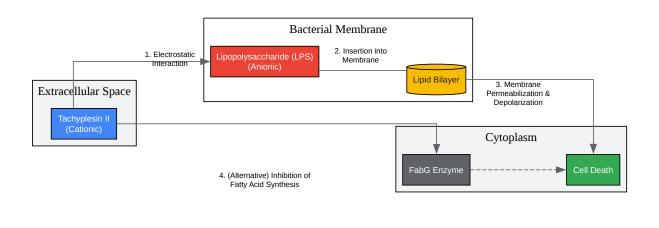
Microorganism	Strain	MIC (μM)
Escherichia coli	ATCC 25922	4
Escherichia coli	DC2 CGSC 7139	2
Staphylococcus aureus	ATCC 25923	8
Staphylococcus aureus	ATCC 6538	8

Source: Vernen, F. et al. (2019)[3]

The primary mechanism of action of Tachyplesin II involves the disruption of microbial cell membranes.[5][6] This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5] [6]

A proposed model for the interaction of Tachyplesin with the bacterial membrane is depicted below.







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